2-(三氟甲基)吡啶-3-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

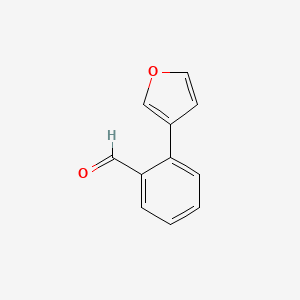

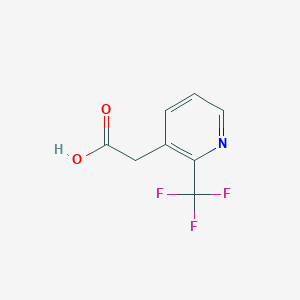

2-(Trifluoromethyl)pyridine-3-acetic acid is a chemical compound that is part of a broader class of trifluoromethyl-substituted pyridines. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and agriculture. The trifluoromethyl group imparts unique electronic and steric properties to the pyridine ring, which can influence the biological activity and metabolic stability of the molecules in which they are incorporated10.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods. One approach involves the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, allowing for selective carboxylation at specific positions on the pyridine ring. This method provides a straightforward route to obtain pyridinecarboxylic acids without regioisomeric contamination10. Another method includes the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be adapted for the synthesis of related acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(trifluoromethyl)pyridine-3-acetic acid has been studied using various techniques, including X-ray crystallography. For instance, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with a similar pyridine-based core, was determined to exist in a ketonic configuration without a betaine structure in the solid state. Intermolecular hydrogen bonds were observed, forming a one-dimensional chain structure along the crystal axis .

Chemical Reactions Analysis

Trifluoromethyl-substituted pyridines can undergo a range of chemical reactions. For example, they can participate in hetero-Diels–Alder reactions to produce novel fused pyrans, which can then be transformed into functionalized pyridines . Additionally, the reactivity of pyridine derivatives towards metal salts has been explored, leading to the formation of coordination polymers with different dimensionalities depending on the metal ions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)pyridine-3-acetic acid derivatives are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the acidity of adjacent functional groups and the overall reactivity of the molecule. The pyridine ring, being a heteroaromatic compound, contributes to the stability and potential coordination chemistry of the molecule. These properties are crucial for the compound's applications in various chemical syntheses and potential biological activities10.

科学研究应用

在药用和化学传感应用中的吡啶衍生物

吡啶衍生物,包括与2-(三氟甲基)吡啶-3-乙酸结构相关的物质,以其广泛的生物活性而闻名。它们表现出抗真菌、抗菌、抗氧化和抗癌等活性。此外,这些化合物已被用于化学传感应用,表现出对各种离子和中性物种的高亲和力,使它们在分析化学中用于检测环境、农业和生物样品中的阴离子、阳离子和中性物种具有价值 (Abu-Taweel et al., 2022)。

含氟化合物的环境降解和生物降解性

关于多氟烷基化学品的微生物降解研究,可能包括2-(三氟甲基)吡啶-3-乙酸的衍生物,突显了这类化合物的环境命运。研究重点放在它们转化为全氟烷基酸上,暗示了潜在的环境和健康影响。这项研究强调了了解含氟化合物的生物降解性和降解途径以准确评估其环境风险的重要性 (Liu & Avendaño, 2013)。

热解产物的生物杀菌应用

探索了来自各种生物质源的酚类化合物和乙酸等热解产物的生物杀菌潜力。这些化合物表现出杀虫和抗微生物特性,暗示了2-(三氟甲基)吡啶-3-乙酸或其类似物的热解产物可能在害虫控制和抗微生物治疗中找到应用。这一研究领域为从热分解过程中获得的化学化合物的可持续利用开辟了途径 (Mattos et al., 2019)。

吡啶合成中的催化应用

吡啶及其衍生物的催化气相合成已得到广泛研究,特定催化剂如HZSM-5被确定为特别有效。这表明2-(三氟甲基)吡啶-3-乙酸在催化中可能具有潜在应用,可以作为吡啶碱的合成中的催化剂或底物。某些催化剂的独特结构和酸性特性可以在开发吡啶衍生物的高效合成途径中得到利用 (Reddy et al., 2012)。

作用机制

Target of Action

Trifluoromethylpyridine derivatives are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives participate in suzuki–miyaura (sm) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that tfmp derivatives have been used in the protection of crops from pests , indicating their effectiveness in pest control.

Action Environment

The broad application of sm coupling, a reaction in which tfmp derivatives participate, arises from the exceptionally mild and functional group tolerant reaction conditions .

安全和危害

2-(Trifluoromethyl)pyridine-3-acetic acid is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . Personal protective equipment, including face protection, is recommended when handling this chemical .

未来方向

The future directions of 2-(Trifluoromethyl)pyridine-3-acetic acid research are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of organic compounds containing fluorine, such as 2-(Trifluoromethyl)pyridine-3-acetic acid, is becoming an increasingly important research topic .

属性

IUPAC Name |

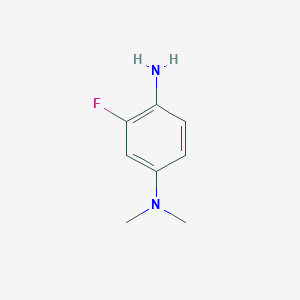

2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSMUBBXXSAUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000568-14-8 |

Source

|

| Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

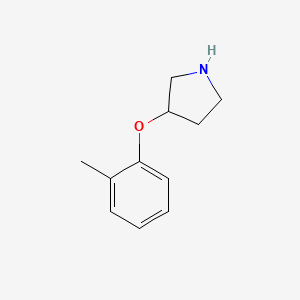

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)